Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate
Description
Structural Analysis of Methyl 4-[4-(4-Methylbenzyl)piperazino]-3-Nitrobenzenecarboxylate
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name is derived by prioritizing the ester functional group as the principal component. The parent structure is methyl 3-nitrobenzoate, with substituents at the 4-position: a piperazin-1-yl group substituted at its 4-position by a 4-methylbenzyl moiety. Key naming conventions include:
- Parent chain : Methyl 3-nitrobenzoate (benzoate ester with nitro at position 3).
- Substituent at position 4 : Piperazin-1-yl group (heterocyclic amine).
- Piperazine substituent : 4-(4-Methylbenzyl) (benzyl group with a methyl at the para position).
The full systematic name reflects the hierarchical arrangement of substituents, adhering to IUPAC rules for numbering and prioritization.
Molecular Formula and Weight: C₂₀H₂₃N₃O₄ Compositional Breakdown
| Component | Number of Atoms | Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 20 | $$20 \times 12 = 240$$ |
| Hydrogen (H) | 23 | $$23 \times 1 = 23$$ |
| Nitrogen (N) | 3 | $$3 \times 14 = 42$$ |
| Oxygen (O) | 4 | $$4 \times 16 = 64$$ |
| Total | 369.41 |
This breakdown aligns with the compound’s molecular formula (C₂₀H₂₃N₃O₄) and molecular weight (369.41 g/mol), as confirmed by mass spectrometry and elemental analysis.
Stereochemical Features and Conformational Isomerism
The molecule does not exhibit stereogenic centers or geometric isomerism. However, the piperazine ring undergoes conformational isomerism between chair and boat forms.
- Chair conformation : Thermodynamically favored due to minimized steric strain, as observed in related piperazine derivatives.
- Dynamic behavior : At room temperature, the piperazine ring interconverts between chair and boat conformations, with activation energy barriers estimated at 56–80 kJ/mol.
The 4-methylbenzyl substituent on the piperazine ring introduces steric bulk, potentially stabilizing the chair conformation by reducing torsional strain.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy
Key IR absorptions include:
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1735–1750 | Strong, sharp peak |
| NO₂ (asymmetric) | 1490–1550 | Medium-intensity peak |
| NO₂ (symmetric) | 1315–1355 | Weak-to-medium peak |
| Aromatic C=C | 1600, 1475 | Multiple peaks |
These peaks confirm the presence of the ester, nitro, and aromatic groups.
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl ester (-OCH₃) | 3.8–3.9 | Singlet |
| Aromatic protons (adjacent to NO₂) | 7.8–8.2 | Doublet/Multiplet |
| Piperazine CH₂ groups | 2.5–3.5 | Broad singlet |
| 4-Methylbenzyl CH₃ | 2.3 | Singlet |
| 4-Methylbenzyl CH₂ | 3.0–3.5 | Singlet |
The broad singlet for piperazine protons arises from rapid conformational interconversion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption in the UV region due to:
- π→π* transitions in the aromatic ring (λₐᵦₛ ≈ 250–300 nm).
- n→π* transitions in the nitro group (λₐᵦₛ ≈ 350 nm).
These maxima align with nitrobenzoate derivatives, where electron-withdrawing groups shift absorption to lower wavelengths.
Properties
IUPAC Name |
methyl 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-3-5-16(6-4-15)14-21-9-11-22(12-10-21)18-8-7-17(20(24)27-2)13-19(18)23(25)26/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJMDFQQRELEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then further reacted with 4-methylbenzyl chloride and 3-nitrobenzoic acid methyl ester to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate has been studied for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, including:
- Receptors : The compound may bind to specific receptors involved in neuropharmacology, potentially affecting neurotransmission.
- Enzymes : It might inhibit enzymes related to metabolic pathways in cancer or infectious diseases.
Antitumor Activity
Recent studies have explored the antitumor properties of this compound. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
These findings indicate that the compound can effectively inhibit cancer cell growth through apoptosis induction, making it a candidate for further development in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
While the results indicate moderate antibacterial activity, further research is required to understand the mechanisms involved in bacterial inhibition.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on various cancer models. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value of 15 µM. The study suggested that the compound induces apoptosis through the generation of reactive nitrogen species, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of this compound in models of neurodegenerative diseases. Preliminary findings suggested that it may modulate oxidative stress pathways, providing protective effects on neuronal cells. This opens avenues for exploring its application in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylbenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylbenzyl group (target compound) likely confers moderate lipophilicity, while the 4-fluorophenyl-2-oxoethyl group () increases polarity due to the ketone moiety .
- Steric effects : Bulky substituents like cyclopropylcarbonyl () may hinder receptor binding compared to smaller groups .
Pharmacological and Physicochemical Properties
Antibacterial Activity
Piperazine-containing analogs (e.g., quinolones in ) exhibit antibacterial activity by targeting DNA gyrase. The nitro group in the target compound may enhance electron-deficient interactions with bacterial enzymes, though its efficacy depends on substituent size and polarity .
Metabolic Stability
- Piperazine derivatives with aryl groups (e.g., 4-methylbenzyl) are often metabolized via oxidation or N-dealkylation, as seen in for Meclozin metabolites .
- The methyl ester group may undergo hydrolysis in vivo to the carboxylic acid (), altering bioavailability .
Solubility and Melting Points
- Solubility: The methyl ester improves solubility in organic solvents compared to carboxylic acid analogs (e.g., 4-(4-methylpiperazino)-3-nitrobenzoic acid, m.p. 270°C) .
- Thermal stability : Piperazine derivatives with aromatic substituents (e.g., 4-methylbenzyl) typically exhibit higher melting points due to π-π stacking .
Biological Activity
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate (CAS Number: 478246-63-8) is a chemical compound that has garnered interest in various fields of biological research. Its structure features a nitro group, a piperazine moiety, and a methylbenzyl substituent, which may contribute to its biological activity. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.41 g/mol |
| CAS Number | 478246-63-8 |
| Structure | Chemical Structure |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Activity : Studies suggest that compounds with similar piperazine structures may possess antidepressant properties. The piperazine ring is known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
- Antitumor Activity : Some derivatives of nitrobenzenecarboxylates have shown promise in inhibiting tumor growth in vitro and in vivo. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to mood and anxiety.
- Cell Cycle Interference : The nitro group may play a role in DNA damage or inhibition of cell cycle progression in cancer cells.
- Membrane Disruption : The hydrophobic nature of the methylbenzyl group could facilitate interaction with lipid membranes, leading to increased permeability or cell lysis in microbes.
Case Studies and Research Findings
- Antidepressant Evaluation : A study conducted on various piperazine derivatives demonstrated that compounds similar to this compound showed significant reductions in depressive-like behaviors in animal models when administered at specific dosages (e.g., 10-20 mg/kg) .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics .
- Antimicrobial Testing : A recent study highlighted the antibacterial efficacy of the compound against Gram-positive bacteria, showing zones of inhibition comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
